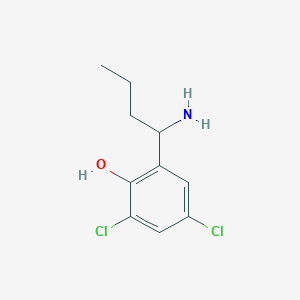

2-(1-Aminobutyl)-4,6-dichlorophenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13Cl2NO |

|---|---|

Molecular Weight |

234.12 g/mol |

IUPAC Name |

2-(1-aminobutyl)-4,6-dichlorophenol |

InChI |

InChI=1S/C10H13Cl2NO/c1-2-3-9(13)7-4-6(11)5-8(12)10(7)14/h4-5,9,14H,2-3,13H2,1H3 |

InChI Key |

HQBYDEYDWCSLRT-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=C(C(=CC(=C1)Cl)Cl)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 2 1 Aminobutyl 4,6 Dichlorophenol

Strategic Approaches to the Phenolic Core Functionalization

The synthesis of 2-(1-Aminobutyl)-4,6-dichlorophenol necessitates a carefully planned approach to introduce the desired substituents onto the phenol (B47542) ring. The order and method of these introductions are paramount to achieving a high yield and purity of the final product.

Halogenation Protocols for Dichlorophenol Scaffolds

The creation of a 4,6-dichloro-substituted phenol is a primary step. The hydroxyl group of phenol is a strongly activating, ortho-, para-director, making direct halogenation a feasible route. byjus.com

The reaction of phenol with chlorine gas can produce a mixture of chlorinated phenols. nih.gov To achieve the desired 2,4,6-trichlorophenol, which can be a precursor, the reaction conditions can be controlled. nih.gov For instance, treating phenol with bromine water leads to the formation of 2,4,6-tribromophenol. byjus.com In non-polar solvents like carbon disulfide, the reaction of phenol with bromine can yield a mixture of o-bromophenol and p-bromophenol. stackexchange.com

A common starting material for the synthesis of 2,6-dichlorophenol (B41786) is 4-aminophenol. orgsyn.org Another route involves the chlorination of phenol with chlorine gas in the presence of nitrobenzene (B124822) and fuming sulfuric acid. orgsyn.org Furthermore, 2,6-dichlorophenol can be synthesized from 2,6-dichloro-4-aminophenol via diazotization followed by decomposition. orgsyn.org A multi-step synthesis starting from ethyl 4-hydroxybenzoate (B8730719) involves chlorination with sulfuryl chloride, followed by saponification and decarboxylation to yield 2,6-dichlorophenol. orgsyn.org

A prevalent industrial method for producing 2,6-dichloro-4-aminophenol starts with 2,6-dichlorophenol, which undergoes nitration to form 2,6-dichloro-4-nitrophenol. This intermediate is then reduced to the desired aminophenol. google.com Another synthetic pathway begins with p-nitroaniline, which is chlorinated to 2,6-dichloro-4-nitroaniline, followed by diazonium hydrolysis and then hydrogenation to yield 2,6-dichloro-4-aminophenol. patsnap.com

Introduction of the Amino Group via Reduction Pathways

The introduction of the amino group is typically achieved through the reduction of a nitro-precursor. This is a well-established and efficient method in organic synthesis.

Catalytic hydrogenation is a widely used and green method for the reduction of nitro groups to amines. acs.org This process involves reacting the nitrophenol with hydrogen gas in the presence of a metal catalyst. Commonly used catalysts include palladium, platinum, and nickel. acs.orggoogle.com

For instance, p-nitrophenol can be hydrogenated to p-aminophenol using a palladium-on-carbon (Pd/C) catalyst. acs.orggoogle.comgoogle.com The reaction can be carried out in various solvents, including water, ethanol, or acetic acid. google.comrsc.org The efficiency of the hydrogenation can be influenced by factors such as hydrogen pressure, temperature, and the nature of the catalyst. acs.org For example, a palladium/graphene nanocomposite has shown high activity and stability in the catalytic hydrogenation of nitrophenols. rsc.org Nickel-based catalysts are also effective and offer a more cost-effective alternative. acs.orggoogle.com A method for preparing 2-amino-4,6-dichlorophenol (B1218851) utilizes a Ni-B/SiO2 amorphous catalyst, which allows for the reaction to proceed under mild hydrogen pressure. google.com

Besides catalytic hydrogenation, other chemical reducing agents can be employed to convert a nitro group to an amine. These methods can be advantageous in specific synthetic contexts.

One common method is the use of metals in acidic media, such as iron, tin, or zinc with hydrochloric acid. However, this method can present challenges in working up the reaction mixture. google.com Another approach involves the use of sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst. rsc.orgmdpi.comacs.org Interestingly, studies have shown that in some cases, water molecules, rather than NaBH₄, act as the hydrogen source for the reduced amino group. iaea.org

Carbonylative reduction, using carbon monoxide and water in the presence of a multi-component catalyst system, has also been reported for the reduction of nitrophenols to aminophenols with high selectivity. cas.cz

Incorporating the Butyl Chain: Alkylation and Amine Functionalization Techniques

The final key structural element to be introduced is the 1-aminobutyl group at the ortho position to the hydroxyl group.

The Mannich reaction is a powerful three-component condensation reaction that can be utilized to introduce an aminomethyl group onto an active hydrogen-containing compound, such as a phenol. wikipedia.orgbyjus.com The reaction typically involves an amine, formaldehyde (B43269), and a compound with an acidic proton. byjus.com

In the context of synthesizing this compound, a modified Mannich-type reaction could be envisioned. The mechanism of the Mannich reaction starts with the formation of an iminium ion from the amine and formaldehyde. wikipedia.org The phenol, in its enol form, then acts as a nucleophile and attacks the iminium ion, leading to the introduction of the aminoalkyl group onto the aromatic ring. wikipedia.org The reaction is selective for the ortho and para positions of phenols. researchgate.net

For the specific target molecule, a variation of the Mannich reaction using butyraldehyde (B50154) instead of formaldehyde, and a suitable amine, could potentially introduce the 1-aminobutyl side chain directly onto the 4,6-dichlorophenol scaffold. The reactivity of the phenol and the specific reaction conditions would be critical for achieving the desired ortho-substitution.

Interactive Data Table: Catalysts in Nitrophenol Hydrogenation

| Catalyst | Substrate | Product | Solvent | Key Findings | Reference |

| Palladium/graphene | Nitrophenols | Aminophenols | Water/Methanol | High activity and stability. | rsc.org |

| Palladium on carbon | p-Nitrophenol | p-Aminophenol | Water/Acetic Acid | Effective under low pressure. | google.com |

| Platinum on carbon | p-Nitrophenol | p-Aminophenol | Ethanol | Higher activity than other transition metals. | acs.org |

| Nickel-based MOF | p-Nitrophenol | p-Aminophenol | Not Specified | Enhanced performance and stability. | acs.org |

| Ni-B/SiO2 | 2,4-dichloro-6-nitrophenol | 2-amino-4,6-dichlorophenol | Polar Solvent | Operates under low hydrogen pressure. | google.com |

Interactive Data Table: Alkylation of Phenols

| Reactants | Catalyst | Product(s) | Key Features | Reference |

| Phenol, tert-Butyl Alcohol | Iron/TFA | tert-Butylated Phenols | Synergistic Brønsted/Lewis acid catalysis. | chemrxiv.org |

| Phenol, tert-Butyl Alcohol | Ionic Liquid | tert-Butylphenol | Recyclable catalytic system. | nih.govacs.org |

| Phenol, Isobutylene | Aluminum Triphenoxide | Ortho- and Di-tert-butyl phenols | Selective alkylation. | google.com |

Directed Alkylation Approaches to the 1-Aminobutyl Moiety

The introduction of the 1-aminobutyl moiety at the ortho position to the hydroxyl group of 4,6-dichlorophenol requires regioselective alkylation methods. A primary and highly effective strategy for this transformation is reductive amination. wikipedia.orgmasterorganicchemistry.com This approach typically involves the reaction of a carbonyl group, in this case, an aldehyde, with an amine to form an imine intermediate, which is subsequently reduced to the desired amine. wikipedia.orgacs.org

A plausible synthetic route commences with 4,6-dichlorosalicylaldehyde as the starting material. This aldehyde, bearing the chloro and hydroxyl substituents in the required positions, can undergo a condensation reaction with butylamine (B146782) to form the corresponding imine. This imine is then reduced in situ to yield this compound. Various reducing agents can be employed for this step, with sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.comcommonorganicchemistry.com The choice of reducing agent is critical; for instance, NaBH₃CN is often preferred for its selectivity in reducing imines in the presence of aldehydes. masterorganicchemistry.com

Another potential directed alkylation strategy is the direct N-alkylation of 2-amino-4,6-dichlorophenol with a suitable butyl derivative. researchgate.net This precursor, 2-amino-4,6-dichlorophenol, can be synthesized through the reduction of 2,4-dichloro-6-nitrophenol. google.com The subsequent alkylation of the amino group can be achieved using 1-bromobutane (B133212). vernier.comchemicalbook.comscribd.com This reaction proceeds via a nucleophilic substitution (SN2) mechanism. vernier.comscribd.com However, a significant challenge in the direct alkylation of primary amines is the potential for overalkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts, which complicates purification and reduces the yield of the desired primary amine. wikipedia.orgmasterorganicchemistry.com

To circumvent the issue of overalkylation, catalytic methods involving the use of alcohols as alkylating agents are gaining prominence. rsc.orgnih.gov For instance, the N-alkylation of amines with alcohols can be achieved using a palladium(II) complex, which proceeds via a hydrogen auto-transfer reaction. rsc.org This method is highly atom-economical as water is the only byproduct.

Table 1: Comparison of Potential Directed Alkylation Approaches

| Method | Starting Materials | Key Reagents | Advantages | Challenges |

|---|---|---|---|---|

| Reductive Amination | 4,6-Dichlorosalicylaldehyde, Butylamine | Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) | High selectivity for mono-alkylation, often a one-pot reaction. wikipedia.orgmasterorganicchemistry.com | Requires synthesis of the starting aldehyde. |

| Direct Alkylation | 2-Amino-4,6-dichlorophenol, 1-Bromobutane | Base | Utilizes readily available alkylating agents. | Prone to overalkylation, leading to a mixture of products. wikipedia.orgmasterorganicchemistry.com |

| Catalytic N-Alkylation with Alcohol | 2-Amino-4,6-dichlorophenol, 1-Butanol | Metal catalyst (e.g., Pd(II) complex) | High atom economy, uses greener alkylating agents. rsc.orgnih.gov | Catalyst cost and recovery can be a concern. |

Elucidation of Reaction Mechanisms in Synthetic Pathways

Understanding the reaction mechanisms is paramount for optimizing synthetic routes, improving yields, and minimizing byproducts.

For the reductive amination pathway, the mechanism involves two main stages. wikipedia.org Initially, the nucleophilic nitrogen of butylamine attacks the electrophilic carbonyl carbon of 4,6-dichlorosalicylaldehyde. This is followed by a proton transfer and subsequent dehydration to form a Schiff base or imine intermediate. The reaction is typically catalyzed by mild acid, which protonates the hydroxyl group of the hemiaminal intermediate, facilitating the elimination of water. acs.org In the second stage, the imine is reduced. The mechanism of reduction by a hydride reagent like sodium borohydride involves the transfer of a hydride ion to the electrophilic carbon of the imine, followed by protonation of the resulting anion by the solvent or a weak acid to give the final amine product. masterorganicchemistry.com

In the case of direct N-alkylation with 1-bromobutane, the reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. vernier.comscribd.com The amino group of 2-amino-4,6-dichlorophenol acts as the nucleophile, attacking the electrophilic carbon atom of 1-bromobutane and displacing the bromide leaving group in a single, concerted step. vernier.comscribd.com The transition state involves the simultaneous formation of the C-N bond and breaking of the C-Br bond.

The catalytic N-alkylation with alcohols follows a more complex "hydrogen borrowing" or "hydrogen auto-transfer" mechanism. rsc.org The metal catalyst first dehydrogenates the alcohol (1-butanol) to form the corresponding aldehyde (butanal). This aldehyde then reacts with the amine (2-amino-4,6-dichlorophenol) to form an imine, similar to the reductive amination pathway. Finally, the catalyst transfers the hydrogen, which it "borrowed" from the alcohol, to the imine, reducing it to the desired N-alkylated amine and regenerating the catalyst.

For direct SN2 alkylation , the reaction rate is dependent on the concentration of both the amine and the alkyl halide. The rate is also affected by the nature of the leaving group (bromide is a good leaving group), the solvent, and steric hindrance around the reacting centers. The presence of two chlorine atoms on the phenol ring may influence the nucleophilicity of the amino group through electronic effects.

In catalytic alkylation reactions , the kinetics can be more complex, often involving multiple steps such as substrate binding to the catalyst, the chemical transformation itself, and product release. For example, in the alkylation of phenol with tert-butyl alcohol catalyzed by an ionic liquid, kinetic studies have been performed to determine the reaction order and activation energy, providing insights into the reaction mechanism and helping to optimize reaction conditions. acs.orgnih.gov Such studies for the synthesis of the target compound would be invaluable for process scale-up.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to make the synthesis of chemical compounds more environmentally benign and sustainable.

The choice of solvent is a critical aspect of green chemistry. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. For the synthesis of this compound, greener alternatives should be considered. For instance, while reductive aminations have often been carried out in chlorinated solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE), recent studies have shown that more environmentally friendly solvents such as ethyl acetate (B1210297) can be effective. commonorganicchemistry.com Water is an ideal green solvent, and performing reductive aminations in aqueous media using reagents like nanomicelles with a palladium catalyst has been demonstrated.

The design of the catalytic system is also crucial for sustainability. The use of heterogeneous catalysts is advantageous as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. For N-alkylation, catalysts based on abundant and less toxic metals are preferred over those based on precious metals like palladium, although the latter often exhibit higher activity. rsc.org The development of recyclable organocatalysts, such as electrostatically tuned phenols for transfer hydrogenation, also represents a promising green approach. rsc.org

Table 2: Green Chemistry Considerations for Solvents and Catalysts

| Aspect | Traditional Approach | Green Alternative | Benefits of Green Alternative |

|---|---|---|---|

| Solvent | Chlorinated solvents (DCM, DCE) | Ethyl acetate, Water, Ionic Liquids | Reduced toxicity, lower environmental impact, potential for recycling. |

| Catalyst | Stoichiometric reagents, Precious metal catalysts (e.g., Pd, Pt) | Heterogeneous catalysts, Recyclable organocatalysts, Base metal catalysts | Ease of separation and reuse, reduced cost, lower toxicity. |

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy are a cornerstone of green chemistry as they generate less waste.

For the proposed synthetic routes to this compound:

Reductive Amination: The reaction of 4,6-dichlorosalicylaldehyde with butylamine and a reducing agent like NaBH(OAc)₃ has a moderate atom economy due to the mass of the reducing agent's byproducts.

Direct Alkylation: The SN2 reaction of 2-amino-4,6-dichlorophenol with 1-bromobutane, if it were to proceed with 100% selectivity, would have a byproduct of HBr. Neutralizing this with a base would add to the waste stream.

Catalytic N-Alkylation with Alcohol: This approach offers the highest theoretical atom economy, as the only byproduct is water. rsc.org This makes it a highly desirable route from a green chemistry perspective.

Advanced Theoretical and Computational Chemistry Studies of 2 1 Aminobutyl 4,6 Dichlorophenol

Molecular Structure and Conformation Analysis

The three-dimensional arrangement of atoms and the conformational flexibility of a molecule are critical determinants of its physical and chemical properties. Computational methods allow for a detailed exploration of these features.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely employed to determine the optimized ground state geometry of molecules. For 2-(1-Aminobutyl)-4,6-dichlorophenol, DFT calculations using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would be performed to locate the lowest energy structure. These calculations solve the Schrödinger equation in an approximate manner to yield the equilibrium positions of the atoms. The resulting geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a precise picture of the molecular architecture. While experimental data from techniques like X-ray crystallography for the closely related 2-amino-4,6-dichlorophenol (B1218851) can offer a basis for comparison, computational methods provide a valuable predictive tool.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond | Value (Å) | Parameter | Angle | Value (°) |

| Bond Lengths | C1-C2 | 1.40 | Bond Angles | C1-C2-C3 | 120.5 |

| C2-N | 1.47 | C2-C1-O | 118.9 | ||

| C-Cl (avg) | 1.74 | H-N-C | 110.2 | ||

| N-H (avg) | 1.01 | Dihedral Angles | C1-C2-N-Cα | 65.4 | |

| O-H | 0.96 | C2-N-Cα-Cβ | 175.8 |

The presence of rotatable single bonds, such as the C-N bond of the aminobutyl group and the C-C bonds within the butyl chain, gives rise to a complex conformational landscape for this compound. A systematic conformational search or molecular dynamics simulations can be used to explore the potential energy surface and identify various stable conformers (energy minima). The relative energies of these conformers are crucial for understanding the molecule's flexibility and the population of different shapes at a given temperature. The barriers to rotation between these minima determine the kinetics of conformational interchange.

The conformations of this compound are stabilized by a variety of intramolecular interactions. A significant interaction is the potential for an intramolecular hydrogen bond between the hydroxyl group (-OH) and the nitrogen atom of the aminobutyl group, or between an N-H bond and the oxygen atom. This type of interaction can significantly influence the preferred conformation, leading to a more compact structure. Additionally, steric hindrance between the bulky butyl group, the chlorine atoms, and the hydroxyl group will play a crucial role in determining the energetically favorable geometries.

Electronic Structure and Reactivity Predictions

The arrangement of electrons within a molecule governs its reactivity. Computational chemistry offers powerful tools to analyze the electronic structure and predict how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules based on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the nitrogen atom, while the LUMO is likely distributed over the aromatic ring, influenced by the electron-withdrawing chlorine atoms.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) represent electron-deficient areas that are prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the oxygen and nitrogen atoms due to their lone pairs of electrons, making them potential sites for interaction with electrophiles. Conversely, positive potential would be expected around the hydrogen atoms of the hydroxyl and amino groups, indicating their susceptibility to nucleophilic attack.

Derivatization and Complexation Studies of 2 1 Aminobutyl 4,6 Dichlorophenol

Synthesis of Novel Derivatives for Specific Research Applications

The synthesis of novel derivatives from a parent compound is a cornerstone of medicinal and materials chemistry, aiming to enhance or modify its properties for specific applications. For 2-(1-Aminobutyl)-4,6-dichlorophenol, derivatization would logically target its three key functional regions: the phenolic hydroxyl group, the primary amine group, and the aromatic ring.

Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a prime site for modification. Classical derivatization strategies for phenols often involve etherification or esterification reactions. nih.gov These modifications can alter the compound's solubility, electronic properties, and steric profile. For instance, converting the hydroxyl group to an ether could be achieved through Williamson ether synthesis, while esterification could be performed using various acylating agents. The choice of reagent would determine the properties of the resulting derivative.

Table 1: Potential Modifications of the Phenolic Hydroxyl Group

| Reaction Type | Reagent Class | Potential Product |

| Etherification | Alkyl halides, Sulfates | Alkoxy derivatives |

| Esterification | Acyl chlorides, Anhydrides | Acyl derivatives |

Functionalization of the Primary Amine Group

The primary amine group on the butyl side chain offers another reactive handle for derivatization. Acylation, alkylation, and the formation of Schiff bases are common reactions for primary amines. These modifications can introduce a wide array of new functional groups, significantly altering the molecule's chemical and biological properties. For example, acylation with various acid chlorides would yield a series of amides, while reaction with aldehydes or ketones would produce imines (Schiff bases), which are valuable intermediates in organic synthesis.

Table 2: Potential Functionalizations of the Primary Amine Group

| Reaction Type | Reagent Class | Potential Product |

| Acylation | Acyl chlorides, Anhydrides | Amide derivatives |

| Alkylation | Alkyl halides | Secondary or tertiary amines |

| Schiff Base Formation | Aldehydes, Ketones | Imine derivatives |

Introduction of Additional Functionalities on the Aromatic Ring

While the aromatic ring of this compound is already substituted, further functionalization, such as electrophilic aromatic substitution, could be envisioned, although the existing electron-donating (aminoalkyl, hydroxyl) and electron-withdrawing (chloro) groups would direct the position of any new substituent. The feasibility and regioselectivity of such reactions would require specific experimental investigation.

Coordination Chemistry Research

The presence of both a phenolic hydroxyl group and a primary amine group makes this compound an excellent candidate as a bidentate ligand for forming coordination complexes with a variety of metal ions. The formation of stable chelate rings with a central metal atom is a key feature of such ligands.

Design Principles for Metal Complexation

The design of metal complexes with ligands like this compound would be guided by the hard and soft acids and bases (HSAB) theory. The oxygen of the hydroxyl group and the nitrogen of the amine group are hard donors, suggesting a preference for coordinating with hard or borderline metal ions such as Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). The geometry of the resulting complex would be determined by the coordination number and electronic configuration of the metal ion.

Theoretical Binding Mode Predictions with Transition Metals

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the binding modes and electronic structures of metal complexes. researchgate.net For this compound, theoretical studies could predict the most stable coordination geometries with various transition metals. These calculations would likely show the formation of a five- or six-membered chelate ring involving the deprotonated phenolic oxygen and the nitrogen of the primary amine. The specific bond lengths, bond angles, and binding energies would depend on the chosen metal ion. Such theoretical predictions are invaluable for guiding synthetic efforts in the laboratory. researchgate.net

No Information Available for this compound

A comprehensive search of scientific literature and chemical databases has yielded no specific information on the derivatization, complexation, or theoretical supramolecular assembly of the chemical compound this compound.

The searches performed included the exact chemical name and various related search terms aimed at uncovering any research on its synthesis, modification, or structural chemistry. The lack of results suggests that "this compound" may be a novel compound that has not yet been synthesized or characterized, or that research on it has not been published in publicly accessible domains.

Consequently, the requested article sections on "Derivatization and Complexation Studies" and "Exploration of Supramolecular Assembly Motifs (Theoretical Considerations)" for this compound cannot be generated.

Based on a comprehensive review of scientific literature and chemical databases, there is currently no available information regarding the specific chemical compound “this compound” in the context of its role as a synthetic intermediate and building block in advanced organic synthesis. The specified topics, including its use in forming polycyclic or macrocyclic systems, its role as a precursor for advanced materials, or its use in developing novel methodologies, are not documented in the accessible scientific literature.

Therefore, this article cannot be generated as per the provided instructions and outline due to the absence of research findings on "this compound."

Future Directions and Emerging Research Avenues

Exploration of Unconventional Synthetic Routes

Traditional multi-step syntheses for complex molecules like 2-(1-Aminobutyl)-4,6-dichlorophenol are often hampered by issues such as low yields, the generation of significant waste, and the use of harsh reagents. nih.gov Modern synthetic chemistry is increasingly turning towards unconventional routes that offer greater efficiency, selectivity, and sustainability.

Biocatalysis: The use of enzymes, or biocatalysis, is a rapidly advancing field in chemical synthesis. manufacturingchemist.com Enzymes offer unparalleled regio-, stereo-, and enantioselectivity, operating under mild temperature and pressure conditions, which aligns with the principles of green chemistry. manufacturingchemist.comyoutube.com For the synthesis of chiral amines and aminophenols, enzymes like transaminases, oxidoreductases, and hydrolases are being explored. mdpi.com For instance, carboxylic acid reductases (CARs) have demonstrated the ability to catalyze amide bond formations, a key step in many synthetic pathways. nih.gov The directed evolution of enzymes allows for the modification of their amino acid sequences, expanding their substrate scope and enhancing their stability for industrial applications. manufacturingchemist.com This approach could enable a more direct and selective synthesis of the chiral aminobutyl side chain and its attachment to the dichlorophenol core, potentially reducing the need for protecting groups and multiple steps. nih.gov

Flow Chemistry: Flow chemistry, where reactions are performed in continuous-flow reactors rather than in batches, presents another significant frontier. almacgroup.com This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, consistency, and scalability. almacgroup.comuc.pt For reactions involving hazardous reagents or intermediates, flow chemistry minimizes risks by containing them within a closed system. The synthesis of dichlorophenol derivatives and other active pharmaceutical ingredients (APIs) has been successfully demonstrated using sequential flow processes, which can integrate reaction, work-up, and purification steps, thereby streamlining production. uc.ptpatsnap.com

Table 1: Comparison of Synthetic Methodologies

| Feature | Conventional Batch Synthesis | Biocatalysis | Flow Chemistry |

|---|---|---|---|

| Selectivity | Often requires protecting groups to achieve regioselectivity. nih.gov | High chemo-, regio-, and enantioselectivity. manufacturingchemist.com | High control over reaction conditions can improve selectivity. almacgroup.com |

| Conditions | Can involve harsh temperatures, pressures, and reagents. nih.gov | Mild conditions (aqueous solvents, ambient temp/pressure). manufacturingchemist.com | Precise control over a wide range of temperatures and pressures. almacgroup.com |

| Sustainability | Typically generates more waste (high E-factor). nih.gov | Biodegradable catalysts, less hazardous waste. youtube.com | Reduced solvent usage and energy consumption; easier to scale. uc.pt |

| Scalability | Can be challenging and may require process re-optimization. | Predictable and straightforward scale-up. manufacturingchemist.com | Scalable by "numbering up" or "sizing up" reactors. almacgroup.com |

Advanced Computational Methodologies for Predictive Modeling

Computational chemistry provides powerful tools for predicting the physicochemical properties, reactivity, and biological activity of molecules before they are synthesized, saving significant time and resources. tandfonline.comacs.org

Quantum Chemical Modeling: Density Functional Theory (DFT) is a robust quantum mechanical method used to calculate molecular properties. wisdomlib.org For substituted phenols, DFT can be employed to determine ground-state geometry, vibrational frequencies, NMR chemical shifts, and electronic properties like frontier molecular orbital energies (HOMO/LUMO). tandfonline.com These calculations help in understanding the molecule's reactivity, stability, and spectroscopic characteristics. afit.edu Studies have shown a strong correlation between DFT-calculated parameters (e.g., total energy, LUMO energy) and the biological activity of phenol (B47542) derivatives, making it a valuable tool in drug design. wisdomlib.org

Machine Learning and QSAR: Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a compound and its biological activity. acs.orgwisdomlib.org More recently, machine learning (ML) algorithms, such as Random Forest (RF) and Support Vector Machines (SVM), have emerged as highly effective tools for creating predictive models. nih.govkoreascience.kr These models can be trained on large datasets to predict various endpoints, including antioxidant activity, toxicity, and sensor response, based solely on molecular structure. nih.govmdpi.comnih.gov For phenolic compounds, ML models have successfully predicted concentrations from complex sensor data and have shown high accuracy in distinguishing between active and inactive compounds with similar structures. nih.govmdpi.com This predictive power can accelerate the screening of new derivatives of this compound for desired properties. koreascience.kr

Table 2: Predictive Computational Models

| Methodology | Application for this compound | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Elucidating fundamental molecular characteristics. tandfonline.comafit.edu | Molecular geometry, electronic structure (HOMO/LUMO), vibrational spectra, reaction enthalpies. tandfonline.comresearchgate.net |

| QSAR | Predicting biological activity based on structural features. wisdomlib.org | Inhibitory concentrations (IC50), toxicity, receptor binding affinity. acs.orgwisdomlib.org |

| Machine Learning (ML) | High-throughput virtual screening and property prediction. nih.govmdpi.com | Antioxidant potential, sensor response, ADME properties (Absorption, Distribution, Metabolism, Excretion). acs.orgnih.govnih.gov |

Interdisciplinary Research Frontiers

The unique combination of a chiral aminoalkyl group, a hydroxyl group, and chlorine atoms on an aromatic ring makes this compound a candidate for research at the intersection of chemistry, biology, and materials science.

Biosensor Development: Phenolic compounds are significant environmental pollutants, and there is a high demand for sensitive and selective detection methods. nih.gov Whole-cell biosensors, which use microorganisms engineered to produce a detectable signal (e.g., light) in the presence of a target chemical, represent a promising frontier. nih.govnih.gov Regulatory proteins like DmpR, which naturally sense phenols, can be mutated through protein engineering to alter their specificity and sensitivity. nih.gov Research has shown the ability to create biosensors that can detect dichlorophenols and other derivatives at very low concentrations. nih.gov The structure of this compound could be investigated as a target analyte or as a molecular scaffold for creating new, highly specific biosensor recognition elements.

Materials Science and Supramolecular Chemistry: The hydrogen bonding capabilities of the phenol and amino groups, along with potential halogen bonding from the chlorine atoms, make the compound an interesting building block for creating supramolecular assemblies and functional materials. The crystal structure of related compounds, such as 4-amino-2,6-dichlorophenol (B1218435), reveals extensive hydrogen bonding networks that dictate the packing of molecules in the solid state. researchgate.net By understanding and controlling these non-covalent interactions, it may be possible to design novel crystalline materials, liquid crystals, or polymers with specific optical, electronic, or recognition properties. Furthermore, its use in the preparation of heteroaryl-substituted compounds for applications like pesticides highlights its role as a versatile chemical intermediate. chemicalbook.com

Table 3: Interdisciplinary Research Applications

| Research Area | Potential Application of this compound | Key Enabling Features |

|---|---|---|

| Environmental Science | Development of highly sensitive biosensors for pollutant detection. nih.gov | Specific molecular structure for recognition by engineered proteins. nih.govnih.gov |

| Materials Science | Building block for novel polymers or crystalline materials. | Hydrogen/halogen bonding capabilities, chirality. researchgate.net |

| Agrochemicals | Intermediate in the synthesis of new pesticide compounds. chemicalbook.com | Dichlorophenol core is a common moiety in bioactive molecules. |

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for preparing Schiff base derivatives of 4,6-dichlorophenol, such as 2-(1-aminobutyl)-4,6-dichlorophenol?

- Methodology : Schiff base derivatives are typically synthesized by refluxing 4,6-dichlorophenol derivatives with primary amines. For example, 2-(2-(dimethylamino)ethyliminomethyl)-4,6-dichlorophenol (HL2) is prepared by refluxing 3,5-dichlorosalicylaldehyde with N,N-dimethyl-1,2-diaminoethane in methanol for ~1 hour . Reaction conditions (solvent, temperature, stoichiometry) must be optimized to prevent side reactions. Post-synthesis purification involves recrystallization or column chromatography.

Q. How are spectroscopic techniques (e.g., IR, NMR) utilized to confirm the structure of 4,6-dichlorophenol derivatives?

- Methodology :

- IR Spectroscopy : Identifies functional groups (e.g., O–H stretch at ~3363 cm⁻¹, C=N stretch at ~1631 cm⁻¹) .

- ¹H NMR : Detects aromatic protons (δ 7.3–7.7 ppm) and amine protons (δ 12.0–13.5 ppm) .

- LCMS : Validates molecular weight (e.g., m/z = 387.1 for a pyrazole derivative) .

Q. What structural analogs of 4,6-dichlorophenol exhibit biological activity, and how are they screened?

- Examples :

- Bithionol (2,2'-thiobis(4,6-dichlorophenol)) : Antiparasitic agent effective against lung flukes .

- IC87201 : Inhibits nNOS/PSD-95 protein interactions, studied via in vitro enzyme assays and rodent neuropathic pain models .

Advanced Research Questions

Q. How do solvent polarity and pH influence the electronic absorption spectra of 4,6-dichlorophenol derivatives?

- Key Findings :

- In aqueous solutions, long-wavelength absorption is observed only at intermediate pH (~6–8), attributed to resonance between zwitterionic and keto-enol tautomers .

- In acidic conditions (pH < 4), α-alcohol forms dominate; in alkaline conditions (pH > 10), phenolate absorption prevails .

Q. What challenges arise in crystallographic refinement of 4,6-dichlorophenol derivatives, and how are they addressed?

- Challenges :

- Twinned crystals : Common due to halogen-heavy structures; SHELXL can refine twinned data using HKLF5 format .

- Disorder : Chlorine atoms may exhibit positional disorder, requiring PART instructions in SHELX .

Q. How can computational methods (e.g., DFT, QTAIM) elucidate non-covalent interactions in 4,6-dichlorophenol complexes?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.